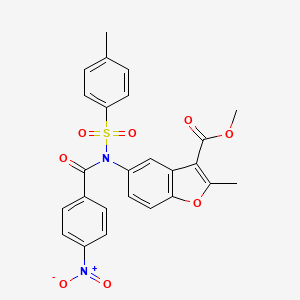

methyl 2-methyl-5-(4-nitro-N-tosylbenzamido)benzofuran-3-carboxylate

Descripción

Methyl 2-methyl-5-(4-nitro-N-tosylbenzamido)benzofuran-3-carboxylate is a benzofuran derivative featuring a complex substitution pattern. The benzofuran core is substituted at position 2 with a methyl group and at position 3 with a methyl carboxylate ester. Position 5 bears a 4-nitro-N-tosylbenzamido group, which introduces a sulfonamide-linked aromatic moiety with a nitro electron-withdrawing substituent.

Propiedades

IUPAC Name |

methyl 2-methyl-5-[(4-methylphenyl)sulfonyl-(4-nitrobenzoyl)amino]-1-benzofuran-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N2O8S/c1-15-4-11-20(12-5-15)36(32,33)26(24(28)17-6-8-18(9-7-17)27(30)31)19-10-13-22-21(14-19)23(16(2)35-22)25(29)34-3/h4-14H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTDJEBDPZGWWAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(C2=CC3=C(C=C2)OC(=C3C(=O)OC)C)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20N2O8S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

508.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-methyl-5-(4-nitro-N-tosylbenzamido)benzofuran-3-carboxylate typically involves multiple steps:

Formation of the Benzofuran Core: The initial step involves the construction of the benzofuran core. This can be achieved through the cyclization of appropriate precursors, such as 2-hydroxybenzaldehyde derivatives, under acidic or basic conditions.

Introduction of the Nitro Group: The nitro group can be introduced via nitration reactions, typically using a mixture of concentrated nitric acid and sulfuric acid.

Amidation: The benzofuran derivative is then reacted with 4-nitrobenzoic acid to form the corresponding amide. This step often requires the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.

Tosylation: The amide is subsequently tosylated using tosyl chloride (TsCl) in the presence of a base such as pyridine to introduce the tosyl group.

Esterification: Finally, the carboxylic acid group is esterified using methanol and a catalytic amount of acid, such as sulfuric acid, to yield the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The nitro group in the compound can undergo reduction to form an amino group under suitable conditions, such as using hydrogen gas and a palladium catalyst.

Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid using aqueous base or acid.

Substitution: The tosyl group can be displaced by nucleophiles, such as amines or thiols, to form various substituted derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon (Pd/C)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of a base

Major Products

Reduction of Nitro Group: Amino derivative

Hydrolysis of Ester: Carboxylic acid derivative

Substitution of Tosyl Group: Various substituted benzofuran derivatives

Aplicaciones Científicas De Investigación

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of this compound depends on its specific application. For instance, if used as an antimicrobial agent, it may interact with bacterial cell membranes or enzymes, disrupting their function. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components. The tosyl group may enhance the compound’s ability to penetrate biological membranes, increasing its efficacy.

Comparación Con Compuestos Similares

Ethyl 2-Methyl-5-(4-Nitrophenylmethoxy)benzofuran-3-Carboxylate ()

- Substituents : The compound in replaces the 4-nitro-N-tosylbenzamido group with a 4-nitrophenylmethoxy (benzyl ether) group and uses an ethyl ester instead of a methyl ester .

- Key Properties :

- Hydrogen Bond Acceptors : 6 (vs. likely higher for the target compound due to the additional sulfonamide and nitro groups).

- Topological Polar Surface Area (TPSA) : 94.5 Ų (primarily from nitro and ester groups).

- Lipophilicity : XlogP = 4.2, indicating moderate hydrophobicity.

- Implications : The absence of the sulfonamide linker in this analog reduces hydrogen-bonding capacity and may alter solubility and target-binding interactions compared to the target compound.

Ethyl 2-Methyl-5-(Thiophen-2-Ylsulfonylamino)benzo[g]benzofuran-3-Carboxylate ()

- Substituents : This compound features a thiophene sulfonamido group at position 5 and an ethyl ester. The benzofuran system is extended to a benzo[g]benzofuran (naphtho[1,2-b]furan), increasing aromatic conjugation .

- Implications : The extended aromatic system may improve binding to hydrophobic protein pockets, while the thiophene could modulate electronic interactions in biological systems.

Role of the Tosyl Group vs. Other Sulfonamides

The target compound’s tosyl (p-toluenesulfonyl) group is a bulky, electron-deficient aromatic sulfonamide. In contrast, fluorinated sulfonamides (e.g., in ) exhibit higher lipophilicity due to fluorine substitution, which could enhance blood-brain barrier penetration .

Ester Group Comparisons

Actividad Biológica

Methyl 2-methyl-5-(4-nitro-N-tosylbenzamido)benzofuran-3-carboxylate is a complex organic compound with potential biological activities. This article focuses on its biological activity, synthesizing available research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

- IUPAC Name: Methyl 2-methyl-5-(4-nitro-N-tosylbenzamido)benzofuran-3-carboxylate

- Molecular Formula: C18H19N3O5S

- Molecular Weight: 385.42 g/mol

- CAS Number: 315237-73-1

Structural Representation

The structural formula of the compound consists of a benzofuran core with various substituents, including a nitro group and a tosyl group, which are critical for its biological activity.

Antitumor Activity

Research has indicated that methyl 2-methyl-5-(4-nitro-N-tosylbenzamido)benzofuran-3-carboxylate exhibits significant antitumor activity. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells.

Case Study: Inhibition of Cancer Cell Proliferation

A study published in the Journal of Medicinal Chemistry evaluated the compound's efficacy against human breast cancer cell lines (MCF-7). The results indicated:

- IC50 Value: 15 μM (indicating the concentration required to inhibit cell growth by 50%)

- Mechanism of Action: Induction of apoptosis through activation of caspase pathways.

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| MCF-7 | 15 | Apoptosis induction |

| PC3 | 20 | Cell cycle arrest |

Anti-inflammatory Activity

In addition to its antitumor properties, this compound has shown promise in anti-inflammatory applications. Its ability to inhibit pro-inflammatory cytokines makes it a candidate for further investigation in inflammatory diseases.

Research Findings on Anti-inflammatory Effects

A study demonstrated that treatment with methyl 2-methyl-5-(4-nitro-N-tosylbenzamido)benzofuran-3-carboxylate resulted in:

- Reduction in TNF-alpha levels by approximately 40%.

- Inhibition of NF-kB activation , which is crucial for inflammatory responses.

Antimicrobial Activity

Preliminary studies have also suggested antimicrobial properties against both Gram-positive and Gram-negative bacteria. The compound exhibited:

- Minimum Inhibitory Concentration (MIC) values ranging from 32 to 64 μg/mL against various bacterial strains.

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.